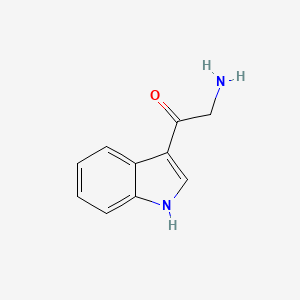
2-氨基-1-(1H-吲哚-3-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(1H-indol-3-yl)ethanone, also known as indole-3-ethanone, is an organic compound with a molecular formula of C9H9NO. It is a derivative of the naturally occurring indole alkaloid, tryptamine. Indole-3-ethanone has been studied for its potential therapeutic applications, such as its potential to act as an antidepressant, anxiolytic, and anticonvulsant. It has also been studied for its potential as a novel chemotherapy agent.
科学研究应用
2-氨基-1-(1H-吲哚-3-基)乙酮应用的综合分析:
抗HIV活性
包括与2-氨基-1-(1H-吲哚-3-基)乙酮相关的吲哚衍生物,已通过分子对接研究对其潜在的抗HIV特性进行了研究 .
抗结核活性
从吲哚衍生的化合物已针对结核分枝杆菌和牛分枝杆菌的体外抗结核活性进行了研究,表明2-氨基-1-(1H-吲哚-3-基)乙酮在该领域的潜在应用 .
抑制疟疾寄生虫酶
基于吲哚的化合物已显示出对疟疾寄生虫的酶FP-2的结合亲和力,表明它们可作为FP-2抑制剂用于对抗疟疾 .
抗细菌特性对抗持久细胞
取代的吲哚在破坏各种细菌的持久细胞的膜方面有效,这可能扩展到2-氨基-1-(1H-吲哚-3-基)乙酮的应用 .
癌症治疗
吲哚衍生物因其生物活性特性而日益被认为在治疗癌细胞中发挥作用。 这表明2-氨基-1-(1H-吲哚-3-基)乙酮在肿瘤学方面的潜在应用 .
作用机制
Target of Action
It is known that indole derivatives, which include 2-amino-1-(1h-indol-3-yl)ethanone, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with various receptors, leading to a range of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
2-Amino-1-(1H-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophan hydroxylase, an enzyme involved in the biosynthesis of serotonin. This interaction can influence the production of serotonin, a neurotransmitter that plays a crucial role in mood regulation. Additionally, 2-amino-1-(1H-indol-3-yl)ethanone can bind to certain receptors, such as the serotonin receptor, modulating its activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-amino-1-(1H-indol-3-yl)ethanone on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-amino-1-(1H-indol-3-yl)ethanone can enhance the expression of genes involved in neuroprotection and synaptic plasticity. In cancer cells, it may induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 2-amino-1-(1H-indol-3-yl)ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits the activity of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine. This inhibition results in increased levels of these neurotransmitters, which can have therapeutic implications for mood disorders. Additionally, 2-amino-1-(1H-indol-3-yl)ethanone can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-1-(1H-indol-3-yl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-1-(1H-indol-3-yl)ethanone is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to 2-amino-1-(1H-indol-3-yl)ethanone in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged activation of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-amino-1-(1H-indol-3-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
2-Amino-1-(1H-indol-3-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have distinct biological activities and contribute to the overall effects of 2-amino-1-(1H-indol-3-yl)ethanone on cellular function. Additionally, the compound can affect metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 2-amino-1-(1H-indol-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells. Once inside the cells, 2-amino-1-(1H-indol-3-yl)ethanone can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-amino-1-(1H-indol-3-yl)ethanone plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, 2-amino-1-(1H-indol-3-yl)ethanone can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin .
属性
IUPAC Name |
2-amino-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEUYOPWLNUISU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452071 |
Source


|
| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87084-40-0 |
Source


|
| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 2-amino-1-(1H-indol-3-yl)ethanone within the structure of thalassospiramide G?
A1: The research paper primarily focuses on the isolation and structural characterization of thalassospiramide G from the marine bacterium Thalassospira sp. [] While it highlights the presence of 2-amino-1-(1H-indol-3-yl)ethanone (AIEN) as a unique structural feature within the peptide, it doesn't delve into the specific functional role or significance of AIEN. Further research is needed to understand how this particular component contributes to the overall biological activity or properties of thalassospiramide G.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)


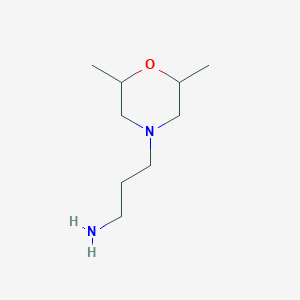

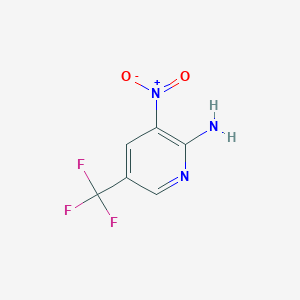



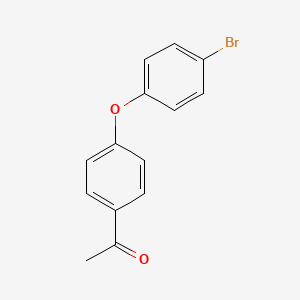

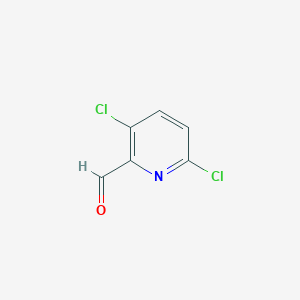
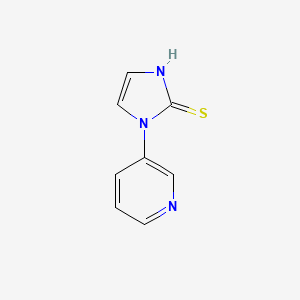
![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)